molecular formula C24H20FNO3S B2629179 6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one CAS No. 902298-75-3

6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one

Cat. No. B2629179
CAS RN: 902298-75-3
M. Wt: 421.49
InChI Key: QJUVECQIHDHSMV-UHFFFAOYSA-N
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Description

6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that has shown potential in scientific research applications. It is a synthetic molecule that is used in the development of new drugs and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

1. Synthesis and Applications in Fluorinated Heterocycles

Fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, can be synthesized via rhodium(III)-catalyzed C-H activation. Studies by Wu et al. (2017) highlight the synthesis of such heterocycles, demonstrating the role of 6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one in producing monofluorinated alkenes and facilitating efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones.

2. Antibacterial Applications

In the realm of antibacterial agents, derivatives of this compound have been synthesized with potential applications. For instance, the synthesis of the antibacterial agent flumequine, as studied by Bálint et al. (1999), involves a precursor closely related to 6-fluoro-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one.

3. Interaction with Human Serum Albumin

The interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin have been studied by Wang et al. (2016). These studies are significant in understanding the binding mechanisms and impact on protein structure, offering insights into potential therapeutic applications.

4. Fluorophores in DNA Research

In DNA research, the synthesis of novel fluorophores, including derivatives of this compound, plays a significant role. Research by Singh and Singh (2007) demonstrates the application of such fluorophores in enhancing the fluorescence signals and hybridization affinity of oligodeoxyribonucleotides.

5. Imaging Neurofibrillary Tangles in PET Scans

Collier et al. (2017) utilized a fluorine-18-labelled derivative for PET imaging of neurofibrillary tangles in the human brain, indicative of aggregated tau protein. This application underscores the importance of such compounds in neurological research and diagnosis.

6. Enantioselective Applications in Organic Chemistry

The enantioselective applications of related compounds have been explored by Kmecz et al. (2001) and Bálint et al. (2002). These studies highlight the significance of such compounds in achieving stereoselective syntheses, important in medicinal chemistry.

properties

IUPAC Name

6-fluoro-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO3S/c1-16-7-10-20(11-8-16)30(28,29)23-15-26(14-18-6-4-3-5-17(18)2)22-12-9-19(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUVECQIHDHSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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